Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H8ClF3N2O2. It is a member of the imidazo[1,2-A]pyridine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves the reaction of chlorinated imidazo[1,2-A]pyridine with trifluoromethyl bromide in the presence of a base . Another green and efficient route involves a metal-free and aqueous synthesis, which is performed in water and benefits from high green metrics .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-A]pyridine ring.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s structural diversity.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Catalysts: Transition metal catalysts like palladium and copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines, which can have enhanced biological activities or new functional properties .
Scientific Research Applications
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets . The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
- 2-(8-chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLIQDKXYUDZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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